molecular formula C10H16N2O B1488191 (1-cyclohexyl-1H-pyrazol-4-yl)methanol CAS No. 861135-99-1

(1-cyclohexyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1488191
CAS No.: 861135-99-1
M. Wt: 180.25 g/mol
InChI Key: IBLLNQHWRBVLKD-UHFFFAOYSA-N
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Description

(1-cyclohexyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include (1-cyclohexyl-1h-pyrazol-4-yl)methanol, have diverse pharmacological effects .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

(1-cyclohexylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLLNQHWRBVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-99-1
Record name (1-cyclohexyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 0.57 g of lithium aluminum hydride was suspended in 100 ml of dry tetrahydrofuran, and a solution of 3.01 g of methyl 1-cyclohexyl-1H-pyrazole-4-carboxylate in 40 ml of tetrahydrofuran was added dropwise thereto over 15 minutes with stirring at 0° C. After completion of the addition, the mixture was stirred at room temperature for 7 hours and then cooled to 0° C. Thereto 10 ml of a 1 mol/L aqueous saturated sodium hydroxide solution was added dropwise. Produced precipitates were filtered and then washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.68 g of (cyclohexyl-1H-pyrazol-4-yl)methanol.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
methyl 1-cyclohexyl-1H-pyrazole-4-carboxylate
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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